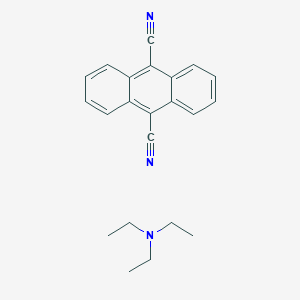
2-Benzoyl-4-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-4-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyl group and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-trifluoromethylbenzoyl chloride with benzene in the presence of a catalyst. The reaction is typically carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzoyl-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Benzoyl-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The benzoyl and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
2-Benzoyl-4-(trifluoromethyl)benzoic acid is unique due to the presence of both a benzoyl group and a trifluoromethyl group, which impart distinct chemical properties. These functional groups influence its reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
64372-61-8 |
|---|---|
Fórmula molecular |
C15H9F3O3 |
Peso molecular |
294.22 g/mol |
Nombre IUPAC |
2-benzoyl-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H9F3O3/c16-15(17,18)10-6-7-11(14(20)21)12(8-10)13(19)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
Clave InChI |
HKWWTMOHEYXAOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



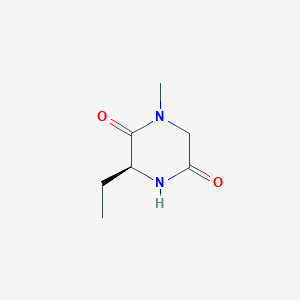
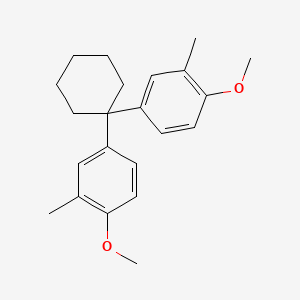
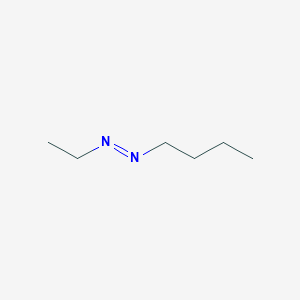
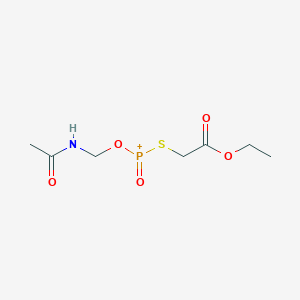
![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)

![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
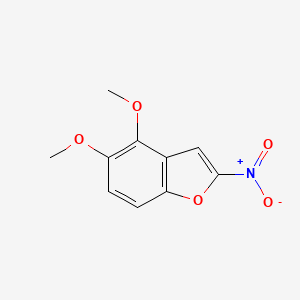
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)

![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
